molecular formula C15H13Cl2NO B2928479 3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone CAS No. 58154-01-1

3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone

Cat. No. B2928479
CAS RN: 58154-01-1
M. Wt: 294.18
InChI Key: FDASDCVLXFWBFE-UHFFFAOYSA-N
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Description

3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone (3-CACP) is an organic compound belonging to the family of propanones. It is a colorless, flammable liquid with a boiling point of 140°C. 3-CACP is used in the synthesis of pharmaceuticals and other organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, as a dye for photographic films, and as a catalyst in the production of polymers.

Scientific Research Applications

Asymmetric Synthesis and Enantioselectivity

  • Chiral Intermediate Synthesis : Research has demonstrated the utility of microbial reductases for the asymmetric synthesis of chiral alcohols, such as (S)-3-chloro-1-phenyl-1-propanol, from ketones like 3-chloro-1-phenyl-1-propanone. This process is crucial for producing antidepressant drugs with high enantioselectivity, leveraging enzymes like Saccharomyces cerevisiae reductase (Choi et al., 2010).

Chemical Reactivity and Compound Synthesis

  • Synthetic Utility in Antimicrobial Agents : The compound 1,3-Bis (4-chlorophenyl)-2, 3-epoxypropanone has been highlighted for its chemical reactivity, serving as an intermediate for synthesizing various cyclic systems with potential antimicrobial properties (Rashad et al., 2013).

Molecular Structure and Spectroscopy

  • Molecular Docking and Antimicrobial Activity : A study on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone (CPPPM) investigated its molecular structure, topological parameters, and antimicrobial activity. The research combined spectroscopic analysis with quantum chemical and molecular docking methods, demonstrating the compound's potential for antibacterial and antifungal applications (Sivakumar et al., 2021).

Photochemistry and Reactivity

  • Aryl Cation Reactivity : The study of 4-chlorophenol and 4-chloroanisole under various solvent conditions revealed insights into the reductive dehalogenation and the generation of aryl cations. These findings are relevant for understanding the photogeneration and reactivity of phenyl cations in synthetic chemistry (Protti et al., 2004).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : The derivatives of propanones, including 1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, were evaluated as inhibitors of mild steel corrosion in hydrochloric acid. This research provides insights into the applications of such compounds in protecting metals against corrosion, highlighting their adsorption behavior and inhibition efficiency (Olasunkanmi & Ebenso, 2019).

properties

IUPAC Name

3-(4-chloroanilino)-1-(4-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c16-12-3-1-11(2-4-12)15(19)9-10-18-14-7-5-13(17)6-8-14/h1-8,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDASDCVLXFWBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCNC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone

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